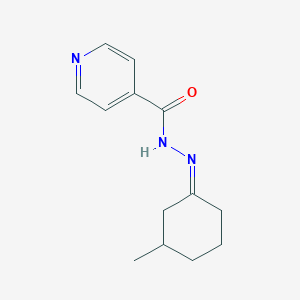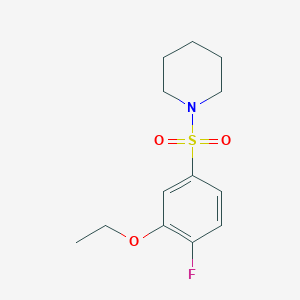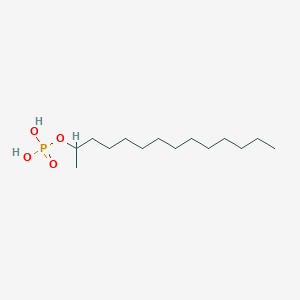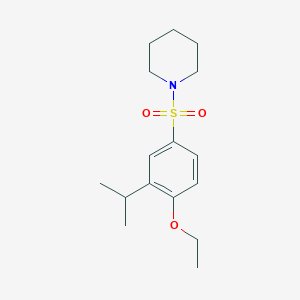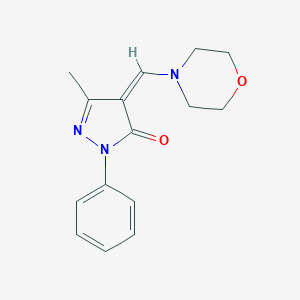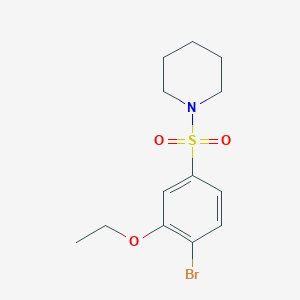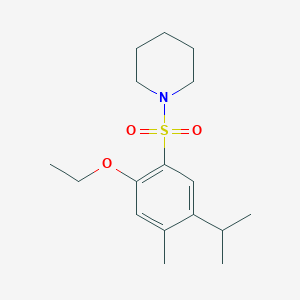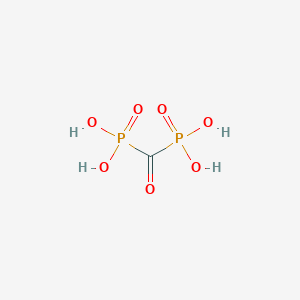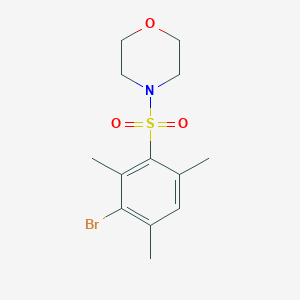
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine is a chemical compound that belongs to the class of sulfonyl morpholines It is characterized by the presence of a bromine atom and three methyl groups attached to a benzenesulfonyl moiety, which is further connected to a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine typically involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Products where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Biaryl compounds formed by the coupling of the benzenesulfonyl moiety with the boronic acid derivative.
Aplicaciones Científicas De Investigación
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)aniline
- 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)piperidine
- 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)thiomorpholine
Uniqueness
4-(3-Bromo-2,4,6-trimethylphenyl)sulfonylmorpholine is unique due to the presence of the morpholine ring, which imparts different chemical and physical properties compared to its analogs. The morpholine ring can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C13H18BrNO3S |
|---|---|
Peso molecular |
348.26 g/mol |
Nombre IUPAC |
4-(3-bromo-2,4,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-8-10(2)13(11(3)12(9)14)19(16,17)15-4-6-18-7-5-15/h8H,4-7H2,1-3H3 |
Clave InChI |
LKMGLAQFCGSMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
SMILES canónico |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one](/img/structure/B230851.png)

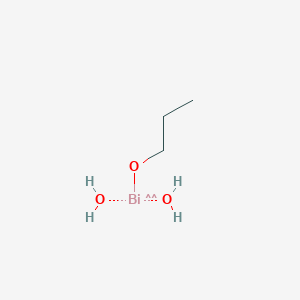
![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
